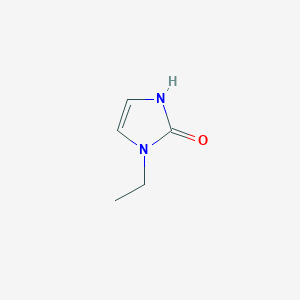

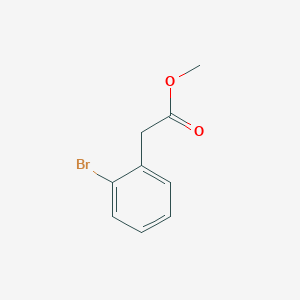

1-ethyl-1,3-dihydro-2H-imidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

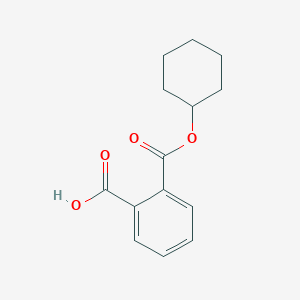

“1-ethyl-1,3-dihydro-2H-imidazol-2-one” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Pharmaceuticals and Agrochemicals

Imidazoles, which include “1-ethyl-1,3-dihydro-2H-imidazol-2-one” and “3-ethyl-1H-imidazol-2-one”, are key components in many pharmaceuticals and agrochemicals . They are used in the development of various drugs due to their broad range of chemical and biological properties .

Dyes for Solar Cells and Other Optical Applications

Imidazoles are also used in the synthesis of dyes for solar cells and other optical applications . Their unique chemical structure allows them to absorb and emit light in a controlled manner, making them ideal for these applications.

Functional Materials

Imidazoles are utilized in the creation of functional materials . These materials have a wide range of applications, including in the construction of electronic devices and other high-tech equipment.

Catalysis

Imidazoles play a crucial role in catalysis . They can act as catalysts in various chemical reactions, speeding up the reaction process and increasing the yield of the desired product.

Antimicrobial Properties

Imidazole derivatives have been found to possess antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them useful in the development of new antimicrobial drugs.

Anti-inflammatory Properties

Imidazole derivatives have also been found to possess anti-inflammatory properties . They can reduce inflammation in the body, making them useful in the treatment of various inflammatory diseases.

Antitumor Properties

Some imidazole derivatives have been found to possess antitumor properties . They can inhibit the growth of cancer cells, making them potential candidates for the development of new anticancer drugs.

Memory Enhancement

Certain imidazole derivatives have been found to enhance memory . This makes them potential candidates for the development of drugs to treat memory-related disorders, such as Alzheimer’s disease.

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact mechanism of action would depend on the specific target and the context of the biological system.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .

properties

IUPAC Name |

3-ethyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-7-4-3-6-5(7)8/h3-4H,2H2,1H3,(H,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRBNZMLWXGVKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555270 |

Source

|

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1,3-dihydro-2H-imidazol-2-one | |

CAS RN |

115869-19-7 |

Source

|

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B57214.png)

![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)

![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)

![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)